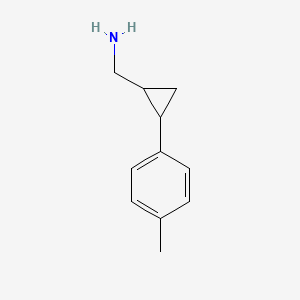aminehydrochloride](/img/structure/B13545525.png)
[(2,6-Dibromophenyl)methyl](methyl)aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dibromophenyl)methylamine hydrochloride is an organic compound with the molecular formula C8H9Br2N·HCl. This compound is characterized by the presence of two bromine atoms attached to a benzene ring, a methyl group, and an amine group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dibromophenyl)methylamine hydrochloride typically involves the bromination of a benzylamine derivative. One common method includes the following steps:
Bromination: The starting material, benzylamine, is subjected to bromination using bromine (Br2) in the presence of a solvent such as acetic acid. This reaction introduces bromine atoms at the 2 and 6 positions of the benzene ring.
Methylation: The dibrominated benzylamine is then methylated using a methylating agent such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of (2,6-dibromophenyl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The bromination and methylation steps are carefully controlled to minimize side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
(2,6-Dibromophenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or vinyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiols (RSH), and alkoxides (RO-). These reactions typically occur under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts (Pd) and bases such as potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include substituted benzylamines with various functional groups.
Oxidation: N-oxides of the original compound.
Reduction: Dehalogenated benzylamines.
Coupling Reactions: Aryl or vinyl-substituted benzylamines.
Aplicaciones Científicas De Investigación
(2,6-Dibromophenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,6-dibromophenyl)methylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the amine group play a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. The compound can also undergo metabolic transformations, resulting in active metabolites that exert their effects.
Comparación Con Compuestos Similares
(2,6-Dibromophenyl)methylamine hydrochloride can be compared with other similar compounds such as:
(2,5-Dibromophenyl)methylamine hydrochloride: Similar structure but with bromine atoms at the 2 and 5 positions.
(2,6-Difluorophenyl)methylamine hydrochloride: Fluorine atoms replace bromine atoms, leading to different reactivity and biological activity.
(2,6-Dichlorophenyl)methylamine hydrochloride: Chlorine atoms replace bromine atoms, affecting the compound’s properties and applications.
These compounds share structural similarities but differ in their reactivity, biological activity, and applications, highlighting the unique properties of (2,6-dibromophenyl)methylamine hydrochloride.
Propiedades
Fórmula molecular |
C8H10Br2ClN |
|---|---|
Peso molecular |
315.43 g/mol |
Nombre IUPAC |
1-(2,6-dibromophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9Br2N.ClH/c1-11-5-6-7(9)3-2-4-8(6)10;/h2-4,11H,5H2,1H3;1H |
Clave InChI |
BQUALUMNWLKQIN-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(C=CC=C1Br)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


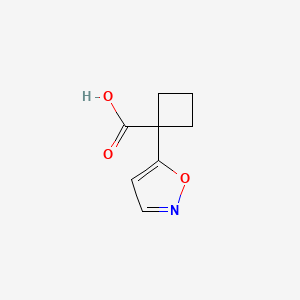
![3-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoicacid](/img/structure/B13545447.png)

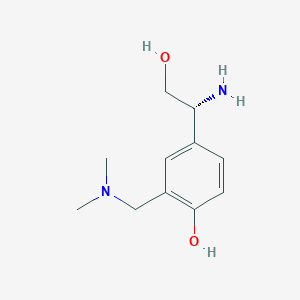

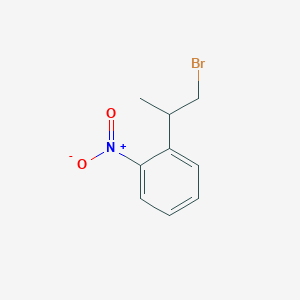
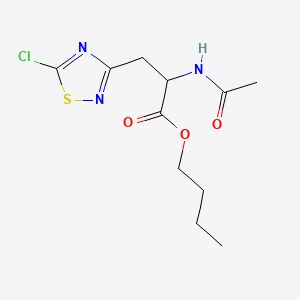
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid](/img/structure/B13545484.png)
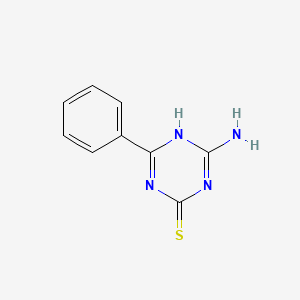
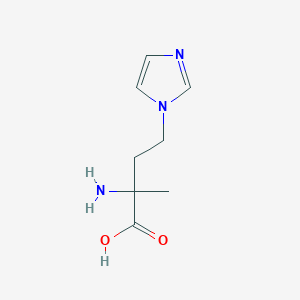
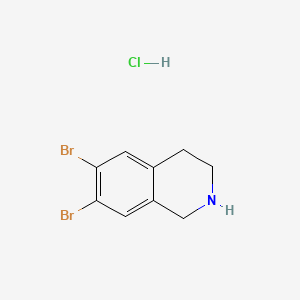
![3-(Methoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13545529.png)
